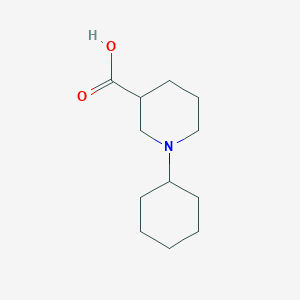

1-Cyclohexylpiperidine-3-carboxylic acid

Overview

Description

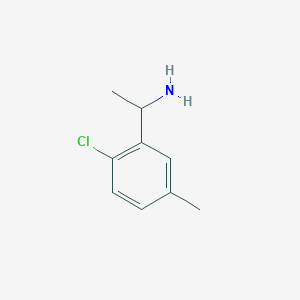

1-Cyclohexylpiperidine-3-carboxylic acid, also known as CPCC, is a cyclic amino acid. It has a molecular formula of C12H21NO2 .

Molecular Structure Analysis

The molecular structure of this compound consists of 12 carbon atoms, 21 hydrogen atoms, and 2 oxygen atoms . The exact structure can be found in the PubChem database .Physical and Chemical Properties Analysis

This compound is a crystalline solid at room temperature and has a melting point of 189-191℃. It is soluble in water, ethanol, and acetone. It is a primary amine and has a carboxylic acid functional group.Scientific Research Applications

Synthesis Techniques and Intermediates

One area of focus in scientific research applications for 1-Cyclohexylpiperidine-3-carboxylic acid is its role in synthesis techniques and as an intermediate for more complex chemical compounds. For instance, the diastereoselective synthesis of functionalized cyclohexene skeletons, such as those found in GS4104, utilizes L-serine, showcasing an alternative to using (-)-shikimic acid or (-)-quinic acid. This approach emphasizes the importance of ring-closing metathesis and diastereoselective Grignard reactions in organic synthesis (Xin Cong & Z. Yao, 2006). Similarly, the efficient three-component condensation reaction involving cyclohexylisocyanide and 2-aminopyridine-3-carboxylic acid, in the presence of aromatic aldehyde, highlights a combinatorial chemistry approach to synthesizing 3-(cyclohexylamino)-2-arylimidazo[1,2-a]pyridine-8-carboxylic acids. These synthesized compounds are significant in medicinal and biological sciences due to their high yields and simple one-pot procedure (G. Marandi, 2018).

Biological and Catalytic Applications

Another research direction explores the biological and catalytic applications of derivatives and structurally related compounds. The copper(II) metal-organic framework (MOF) derived from a flexible bifunctionalised terpyridine species showcases an efficient catalyst for the hydrocarboxylation of cyclohexane to cyclohexanecarboxylic acid. This process, conducted in a water/ionic liquid medium, exemplifies a novel approach to alkane hydrocarboxylation under mild conditions, offering a pathway to more sustainable chemical synthesis (Anup Paul et al., 2016).

Safety and Hazards

Mechanism of Action

Target of Action

1-Cyclohexylpiperidine-3-carboxylic acid, also known as CPCC, is a cyclic amino acid

Mode of Action

For instance, some piperidine derivatives act as covalent inhibitors, forming irreversible bonds with the side chain of nucleophilic amino acid residues, thus changing the function of biological targets such as proteins .

Properties

IUPAC Name |

1-cyclohexylpiperidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO2/c14-12(15)10-5-4-8-13(9-10)11-6-2-1-3-7-11/h10-11H,1-9H2,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITQDRROTHQYNPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2CCCC(C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

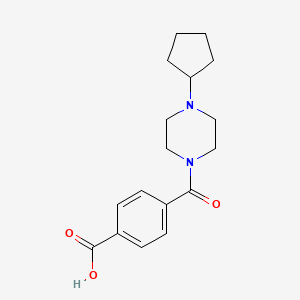

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[4-(2-Chlorobenzoyl)piperazin-1-yl]-3-oxopropanoic acid](/img/structure/B3165092.png)

![3-[4-[2-(4-Methoxyphenoxy)acetyl]piperazin-1-yl]-3-oxopropanoic acid](/img/structure/B3165097.png)

![3-[4-(4-methylbenzoyl)piperazin-1-yl]propanoic Acid](/img/structure/B3165104.png)

![3-[4-(2-Methylphenyl)piperazin-1-yl]-3-oxopropanoic acid](/img/structure/B3165113.png)